molecular formula C12H19NO B1334971 2-(Dimethylamino)-2-phenylbutan-1-ol CAS No. 39068-94-5

2-(Dimethylamino)-2-phenylbutan-1-ol

Cat. No. B1334971
CAS RN: 39068-94-5
M. Wt: 193.28 g/mol
InChI Key: JDCWNZJOVSBOLK-UHFFFAOYSA-N
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Description

The compound of interest, 2-(Dimethylamino)-2-phenylbutan-1-ol, is a chemical structure that has been studied in various contexts due to its relevance in synthetic chemistry and potential pharmacological applications. The studies provided explore the synthesis, molecular structure, chemical reactions, and physical and chemical properties of compounds closely related to 2-(Dimethylamino)-2-phenylbutan-1-ol, which can provide insights into its characteristics and potential uses.

Synthesis Analysis

The synthesis of compounds related to 2-(Dimethylamino)-2-phenylbutan-1-ol has been explored in several studies. For instance, the synthesis of 2-phenyl-1-butanol and 2-dimethylamino-2-phenylbutanenitrile, which are key intermediates for the synthesis of trimebutine, has been achieved with total yields of 51% and 59.4%, respectively . Additionally, the synthesis of new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols with antituberculosis activity has been reported, with one compound in the final stage of clinical trials . These studies demonstrate the synthetic feasibility of compounds structurally similar to 2-(Dimethylamino)-2-phenylbutan-1-ol and their potential medicinal applications.

Molecular Structure Analysis

The molecular structure of compounds containing the dimethylamino-phenyl moiety has been determined in several studies. For example, the crystal and molecular structure of a related compound, 1-phenyl-1-dimethylamino-4,4-bis(trimethylsilyl)-2-aza-3λ3-phosphabutadiene-1,3, has been elucidated, providing insights into the geometrical parameters and the lack of significant π-conjugation between the C=N and P=C bonds . Another study on a similar phosphabutadiene system revealed peculiarities in the molecular structure, such as the shortening of the P-P single bond and the realization of the C-N=P-P bond system in a sterically unfavourable cis-form . These findings contribute to the understanding of the molecular structure of compounds related to 2-(Dimethylamino)-2-phenylbutan-1-ol.

Chemical Reactions Analysis

The chemical reactions involving compounds with the dimethylamino-phenyl moiety have been extensively studied. Acid-catalysed dehydration of 1,2-diphenyl-4-dimethylaminobutan-2-ol leads to the formation of all four possible elimination products, with the configurations assigned by PMR and UV spectroscopy . Similarly, acid-catalysed elimination of 2-t-butyl-4-dimethylamino-1-phenylbutan-2-ol yields ternary mixtures of butenes, with PMR differences allowing for configurational assignments . These studies provide valuable information on the reactivity and elimination mechanisms of compounds structurally related to 2-(Dimethylamino)-2-phenylbutan-1-ol.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-(Dimethylamino)-2-phenylbutan-1-ol can be inferred from the studies on their molecular complexes and reaction products. For instance, a molecular complex formed between 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline is linked by hydrogen bonds and π-π* interactions, with intermolecular contacts shorter than 3.2 Å . These interactions are crucial for understanding the physical properties such as solubility and crystallinity of related compounds. The studies also highlight the importance of PMR spectroscopy in determining the magnetic equivalence in the molecular structures, which is essential for understanding the chemical properties of these compounds .

Scientific Research Applications

Antituberculosis Activity

One notable application of a compound closely related to 2-(Dimethylamino)-2-phenylbutan-1-ol is in the field of antituberculosis drug development. A study by Omel’kov, Fedorov, and Stepanov (2019) demonstrated the synthesis of new butanol compounds with significant antituberculosis activity, specifically highlighting (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, which was in the final stages of clinical trials for antituberculosis treatment (Omel’kov, Fedorov, & Stepanov, 2019).

Synthesis and Configuration Studies

Research by Casy and colleagues in the 1960s and 1970s explored the synthesis and configuration of various butanol derivatives, including those similar to 2-(Dimethylamino)-2-phenylbutan-1-ol. Their work delved into the stereochemical influences on anti-histaminic activity, determining configurations of synthesized isomers through proton magnetic resonance and ultraviolet spectroscopic data (Casy & Parulkar, 1969); (Casy & Ison, 1969).

Applications in Molecular Labeling and Synthesis

The compound has also been used in the synthesis of labeled molecules for research purposes. Miura et al. (1988) described the synthesis of carbon-14- and deuterium-labeled Trimebutine and its metabolites, utilizing 2-dimethylamino–2–phenylbutanol as a key intermediate (Miura, Hayashida, Chishima, Yoshikawa, & Takeyama, 1988).

Stereochemistry and Chemical Reactions

Additional studies have focused on the stereochemistry and reaction mechanisms involving butanol derivatives. Research by Tramontini et al. (1973) determined the absolute and relative configuration of diastereomeric amino-alcohols, contributing to a deeper understanding of stereochemical effects in chemical reactions (Tramontini, Angiolini, Fouquey, & Jacques, 1973).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It could also involve recommending safety precautions for handling and storing the compound.


Future Directions

This could involve suggesting potential applications for the compound, areas for further research, or improvements in synthesis methods.


Please note that this is a general approach and the specific details would depend on the particular compound. If you have a different compound or a more specific question about “2-(Dimethylamino)-2-phenylbutan-1-ol”, feel free to ask!


properties

IUPAC Name

2-(dimethylamino)-2-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-12(10-14,13(2)3)11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCWNZJOVSBOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(C1=CC=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959891
Record name 2-(Dimethylamino)-2-phenylbutan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID90959891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-2-phenylbutan-1-ol

CAS RN

39068-94-5
Record name 2-(Dimethylamino)-2-phenylbutanol
Source CAS Common Chemistry
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Record name (2RS)-2-(Dimethylamino)-2-phenylbutanol
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Record name 2-(Dimethylamino)-2-phenylbutan-1-ol
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Record name β-(dimethylamino)-β-ethylphenethyl alcohol
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Record name (2RS)-2-(DIMETHYLAMINO)-2-PHENYLBUTANOL
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